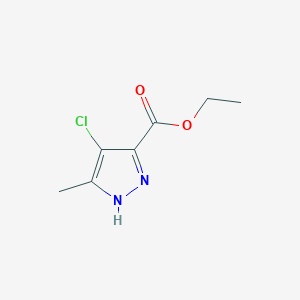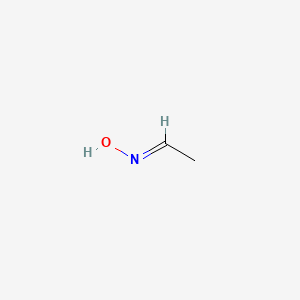
Cobalt (II) sulfate hydrate
Übersicht
Beschreibung
Cobalt (II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·xH₂O, where x can vary, typically representing the number of water molecules associated with the compound. It is commonly found in its heptahydrate form (CoSO₄·7H₂O), which appears as red or pink crystals. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Cobalt (II) sulfate hydrate can be synthesized through several methods:
Analyse Chemischer Reaktionen
Cobalt (II) sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt (II) sulfate can be oxidized to cobalt (III) compounds under specific conditions.
Reduction: It can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: Cobalt (II) sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Coordination Reactions: It forms coordination complexes with ligands such as ammonia and water.
Wissenschaftliche Forschungsanwendungen
Cobalt (II) sulfate hydrate has numerous applications in scientific research:
Biology: Cobalt (II) sulfate is used in the study of vitamin B12 synthesis, as cobalt is a key component of this vitamin.
Medicine: It is used in the preparation of certain pharmaceuticals and as a trace element in nutritional supplements.
Wirkmechanismus
The mechanism of action of cobalt (II) sulfate hydrate involves its ability to form coordination complexes with various ligands. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity. For example, cobalt is essential for the function of vitamin B12, which is involved in DNA synthesis and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Cobalt (II) sulfate hydrate can be compared with other similar compounds such as:
Nickel (II) sulfate hydrate: Similar in structure and used in electroplating and battery production.
Iron (II) sulfate hydrate: Used in water treatment and as a nutritional supplement.
Copper (II) sulfate hydrate: Widely used as a fungicide and in electroplating.
This compound is unique due to its specific applications in vitamin B12 synthesis and its role in the production of cobalt-based pigments and materials.
Eigenschaften
IUPAC Name |
cobalt;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARGKULINXGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13455-34-0 | |
| Details | Compound: Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-24-1 | |
| Record name | Cobalt sulfate (CoSO4) heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


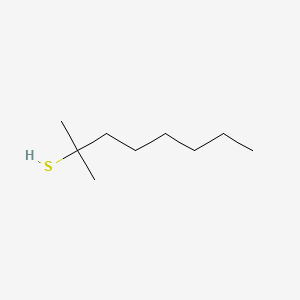

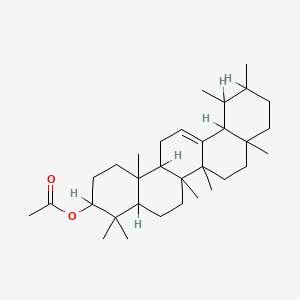
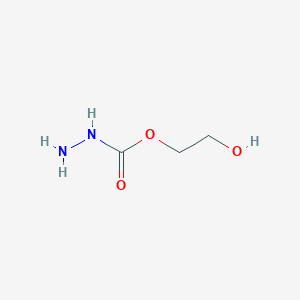

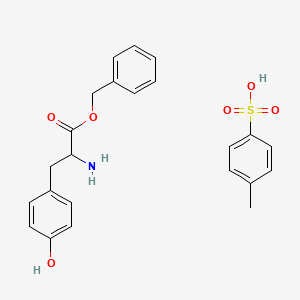


![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)


